molecular formula C14H14BrNO2S B10977017 N-(2-bromophenyl)-4-ethylbenzenesulfonamide

N-(2-bromophenyl)-4-ethylbenzenesulfonamide

Cat. No.: B10977017
M. Wt: 340.24 g/mol
InChI Key: ZWNNZGLKSXLCNG-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-ethylbenzene-1-sulfonamide is an organic compound that features a brominated phenyl group attached to a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-ethylbenzene-1-sulfonamide typically involves the reaction of 2-bromoaniline with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-4-ethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-bromophenyl)-4-ethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also participate in various biochemical pathways, affecting cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromophenyl)-4-ethylbenzene-1-sulfonamide is unique due to its specific structural features, including the presence of both a brominated phenyl group and a sulfonamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C14H14BrNO2S

Molecular Weight

340.24 g/mol

IUPAC Name

N-(2-bromophenyl)-4-ethylbenzenesulfonamide

InChI

InChI=1S/C14H14BrNO2S/c1-2-11-7-9-12(10-8-11)19(17,18)16-14-6-4-3-5-13(14)15/h3-10,16H,2H2,1H3

InChI Key

ZWNNZGLKSXLCNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br

Origin of Product

United States

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